Cas no 312727-56-3 (N-4-(naphthalen-2-yl)-1,3-thiazol-2-yl-2-nitrobenzamide)

N-4-(naphthalen-2-yl)-1,3-thiazol-2-yl-2-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- N-4-(naphthalen-2-yl)-1,3-thiazol-2-yl-2-nitrobenzamide
- F0012-0128
- 312727-56-3
- N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]-2-NITROBENZAMIDE
- N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-nitrobenzamide
- SR-01000394531
- N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide
- SR-01000394531-1
- AKOS000934937
-
- インチ: 1S/C20H13N3O3S/c24-19(16-7-3-4-8-18(16)23(25)26)22-20-21-17(12-27-20)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,21,22,24)
- InChIKey: VJSFILHSXAPWOA-UHFFFAOYSA-N
- SMILES: S1C=C(C2=CC=C3C=CC=CC3=C2)N=C1NC(C1C=CC=CC=1[N+](=O)[O-])=O
計算された属性
- 精确分子量: 375.06776246g/mol
- 同位素质量: 375.06776246g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 3
- 複雑さ: 555
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.9
- トポロジー分子極性表面積: 116Ų
N-4-(naphthalen-2-yl)-1,3-thiazol-2-yl-2-nitrobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0012-0128-2mg |
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
312727-56-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0012-0128-25mg |
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
312727-56-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0012-0128-40mg |
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
312727-56-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0012-0128-50mg |
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
312727-56-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0012-0128-20μmol |
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
312727-56-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0012-0128-100mg |
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
312727-56-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0012-0128-5μmol |
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
312727-56-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0012-0128-3mg |
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
312727-56-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
A2B Chem LLC | BA71354-100mg |
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
312727-56-3 | 100mg |
$697.00 | 2024-04-20 | ||
A2B Chem LLC | BA71354-1mg |
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
312727-56-3 | 1mg |
$245.00 | 2024-04-20 |
N-4-(naphthalen-2-yl)-1,3-thiazol-2-yl-2-nitrobenzamide 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
N-4-(naphthalen-2-yl)-1,3-thiazol-2-yl-2-nitrobenzamideに関する追加情報
Recent Advances in the Study of N-4-(naphthalen-2-yl)-1,3-thiazol-2-yl-2-nitrobenzamide (CAS: 312727-56-3)
N-4-(naphthalen-2-yl)-1,3-thiazol-2-yl-2-nitrobenzamide (CAS: 312727-56-3) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique thiazole and naphthalene moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a potent inhibitor of the p53-MDM2 interaction, a critical pathway in cancer therapeutics. The researchers utilized a combination of X-ray crystallography and molecular dynamics simulations to demonstrate that N-4-(naphthalen-2-yl)-1,3-thiazol-2-yl-2-nitrobenzamide binds to the MDM2 protein with high affinity, disrupting its interaction with p53 and thereby promoting apoptosis in cancer cells. The study reported an IC50 value of 0.8 μM in vitro, highlighting its potential as a lead compound for further development.
In addition to its anticancer properties, recent research has explored the compound's application in neurodegenerative diseases. A 2024 preprint in BioRxiv revealed that N-4-(naphthalen-2-yl)-1,3-thiazol-2-yl-2-nitrobenzamide exhibits neuroprotective effects by inhibiting tau protein aggregation, a hallmark of Alzheimer's disease. The study employed fluorescence polarization assays and electron microscopy to confirm the compound's ability to disrupt tau fibril formation, with a reported EC50 of 1.2 μM. These findings suggest a novel therapeutic avenue for tauopathies.
Pharmacokinetic studies have also advanced our understanding of this compound. A recent ADME (Absorption, Distribution, Metabolism, and Excretion) profiling study published in Drug Metabolism and Disposition (2024) demonstrated that N-4-(naphthalen-2-yl)-1,3-thiazol-2-yl-2-nitrobenzamide exhibits favorable oral bioavailability (68% in rodent models) and a half-life of approximately 4.5 hours. However, the study also identified potential metabolic liabilities, particularly CYP3A4-mediated oxidation, which may require structural optimization in future iterations.
The synthetic accessibility of N-4-(naphthalen-2-yl)-1,3-thiazol-2-yl-2-nitrobenzamide has been another area of focus. A 2023 patent (WO20231272756A1) disclosed an improved synthetic route with a 45% overall yield, addressing previous challenges in the nitrobenzamide coupling step. This advancement is expected to facilitate larger-scale production for further preclinical and clinical studies.
Looking forward, several research groups have initiated structure-activity relationship (SAR) studies to optimize the compound's properties. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest that modifications at the nitrobenzamide moiety can significantly enhance both potency and metabolic stability. These ongoing efforts underscore the compound's potential as a versatile scaffold for drug discovery across multiple therapeutic areas.
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